Dyclonine-d9 (hydrochloride)

Bioanalysis LC-MS/MS Pharmacokinetics

Dyclonine-d9 hydrochloride is the gold-standard deuterated internal standard (SIL-IS) for LC-MS/MS quantification of dyclonine. Its +9 Da mass shift ensures unambiguous detection without cross-talk, while co-elution with the native analyte precisely compensates for matrix effects and ionization variability—a critical advantage non-isotopic standards cannot provide. This standard is essential for validated bioanalytical methods, ANDA/DMF submissions, and pharmaceutical QC batch release. With >98% isotopic purity, it guarantees reliable assay accuracy and precision for preclinical, clinical, and QC workflows.

Molecular Formula C18H28ClNO2
Molecular Weight 334.9 g/mol
Cat. No. B12403801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyclonine-d9 (hydrochloride)
Molecular FormulaC18H28ClNO2
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
InChIInChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2;
InChIKeyKNZADIMHVBBPOA-UJUQEVQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dyclonine-d9 Hydrochloride: A Deuterated Internal Standard for LC-MS/MS Quantification of Dyclonine in Complex Matrices


Dyclonine-d9 hydrochloride is a stable isotope-labeled analog of the local anesthetic dyclonine, wherein nine hydrogen atoms are replaced by deuterium (²H), yielding a molecular mass of 334.93 g/mol (C₁₈H₁₉D₉ClNO₂) [1]. The compound retains the core pharmacological structure of the unlabeled parent molecule (dyclonine hydrochloride, 325.87 g/mol) but is exclusively intended as an analytical reference standard, not for therapeutic use [2]. As a deuterated internal standard (SIL-IS), it is designed to co-elute with the native analyte in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling precise compensation for matrix effects and ionization variability .

Why Non-Deuterated Internal Standards Compromise Dyclonine Quantification Accuracy


In LC-MS/MS bioanalysis, the internal standard must precisely mimic the analyte's chromatographic behavior and ionization response to correct for matrix effects—a requirement that non-deuterated structural analogs (e.g., phentolamine) or unlabeled dyclonine cannot consistently meet [1]. Non-isotopic internal standards often exhibit differential retention times and distinct ion suppression/enhancement profiles, leading to systematic quantitative bias [2]. Deuterated dyclonine-d9, by virtue of its near-identical physicochemical properties and co-elution with native dyclonine, provides superior correction for these variables, a necessity for validated bioanalytical methods [3].

Quantitative Differentiation: Dyclonine-d9 Hydrochloride Versus Alternative Internal Standards


Precise Mass Differentiation Enables Unambiguous Quantification in Complex Biological Matrices

Dyclonine-d9 hydrochloride (m/z 299.1 for [M+H]⁺) exhibits a +9 Da mass shift relative to unlabeled dyclonine (m/z 290.1), allowing complete baseline separation in the mass spectrometer without chromatographic resolution [1]. This mass difference is critical for accurate quantification, as it prevents any spectral overlap or cross-talk between the analyte and internal standard channels, a common limitation when using non-isotopic internal standards such as phentolamine (m/z 282.1) [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Co-Elution Behavior Eliminates Matrix Effect-Induced Quantitative Bias

Deuterated internal standards are recommended for mitigating matrix effects in LC-MS/MS assays because they exhibit the same chromatographic retention time and ionization behavior as the native analyte [1]. In contrast, non-isotopic internal standards like phentolamine exhibit a different retention time (phentolamine monitored at m/z 282.1→212.0 versus dyclonine at m/z 290.1→97.8), which can lead to differential ion suppression/enhancement and subsequent quantitative inaccuracy [2]. Studies with deuterated standards show that co-elution with the analyte corrects for both short-term and long-term matrix effects, a benefit not afforded by non-isotopic alternatives [3].

Matrix Effect Correction LC-MS/MS Bioanalytical Method Validation

Regulatory Compliance: Traceability to USP Pharmacopeial Standards for ANDA and DMF Submissions

Dyclonine-d9 hydrochloride is supplied as a fully characterized reference standard compliant with regulatory guidelines and is traceable to USP or EP pharmacopeial standards [1]. The unlabeled parent compound, USP Dyclonine Hydrochloride RS, is defined with an assay purity of 98.0–102.0% [2]. Using a deuterated internal standard that meets these specifications ensures analytical methods align with regulatory expectations for ANDA and DMF submissions, whereas generic or non-pharmacopeial alternatives may lack the requisite documentation and traceability [3].

Regulatory Science Method Validation Quality Control

High Isotopic Purity (>95%) Ensures Minimal Unlabeled Analyte Contamination

Dyclonine-d9 hydrochloride is supplied with a minimum isotopic purity of >95% . This high enrichment level minimizes the presence of residual unlabeled dyclonine, which could otherwise contribute to the analyte signal and cause overestimation of endogenous concentrations. Lower isotopic purity standards (e.g., <98% enrichment) may introduce measurable bias, particularly when quantifying low-abundance analytes near the lower limit of quantification (LLOQ) [1].

Isotopic Purity Stable Isotope Labeling Analytical Accuracy

Optimized Application Scenarios for Dyclonine-d9 Hydrochloride in Analytical and Pharmaceutical Workflows


Bioanalytical Method Validation for Pharmacokinetic Studies

Dyclonine-d9 hydrochloride is the preferred internal standard for quantifying dyclonine in plasma, tissue, or urine during preclinical and clinical pharmacokinetic studies [1]. Its +9 Da mass shift ensures unambiguous detection without cross-talk, and its co-elution with the native analyte corrects for matrix effects inherent in complex biological samples. Method validation parameters (accuracy, precision, recovery) benefit from the use of this deuterated IS, as evidenced by successful application in rat plasma pharmacokinetic assays [1].

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical QC laboratories, dyclonine-d9 hydrochloride serves as an internal standard for the accurate quantification of dyclonine active pharmaceutical ingredient (API) and its related impurities [1]. The compound's regulatory compliance and traceability to USP/EP monographs make it suitable for ANDA and DMF submissions [2]. Its high isotopic purity (>95%) minimizes interference, ensuring reliable assay results for batch release and stability testing [3].

Method Development and Validation for Regulated Bioanalysis

For CROs and pharmaceutical companies developing LC-MS/MS methods for dyclonine quantification, dyclonine-d9 hydrochloride is the gold standard internal standard. Its use is explicitly recommended to mitigate matrix effects in confirmatory testing [1]. The compound's well-defined mass difference and co-elution properties simplify method optimization and enhance robustness, reducing the risk of method failure during regulatory audits.

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